![molecular formula C18H21N3O5S B2734752 3-{[1-(2,3-二氢-1,4-苯并二噁英-6-磺酰)哌啶-4-基]甲基}-3,4-二氢嘧啶-4-酮 CAS No. 2176202-21-2](/img/structure/B2734752.png)

3-{[1-(2,3-二氢-1,4-苯并二噁英-6-磺酰)哌啶-4-基]甲基}-3,4-二氢嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

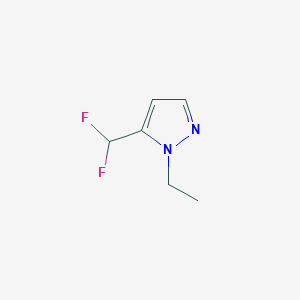

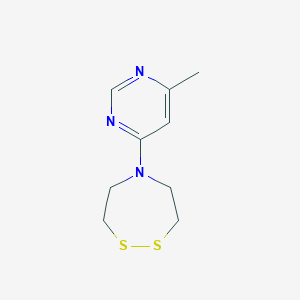

The compound “3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It contains a 1,4-benzodioxine moiety, which is a type of organic compound that is part of a larger class of compounds known as dioxins . The 1,4-benzodioxine moiety is attached to a sulfonyl group, which is a functional group that consists of a sulfur atom bonded to two oxygen atoms . The molecule also contains a piperidinyl group, which is a type of cyclic amine, and a dihydropyrimidinone group, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several different functional groups. The 1,4-benzodioxine moiety is a cyclic structure with two oxygen atoms incorporated into the ring . The sulfonyl group is attached to one of the carbon atoms in the benzodioxine ring, and the piperidinyl group is attached to the sulfonyl group . The dihydropyrimidinone group is a six-membered ring with two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The sulfonyl group could potentially undergo substitution reactions with nucleophiles, and the dihydropyrimidinone group could potentially undergo reactions at the carbonyl group .科学研究应用

Medicinal Chemistry and Drug Development

Benzo-1,4-dioxane serves as a valuable scaffold in medicinal chemistry due to its structural versatility. Researchers explore its derivatives for potential drug candidates. Key applications include:

- Anti-inflammatory Agents : Some benzo-1,4-dioxane derivatives exhibit anti-inflammatory properties .

- Adrenergic Antagonists : Stereoisomers derived from benzo-1,4-dioxane have been evaluated as α- and β-adrenergic antagonists .

Chiral Motif in Natural Products

The chiral motif of 2,3-dihydro-1,4-benzodioxane plays a crucial role in various biologically active natural products and therapeutic agents. Absolute configuration at the C2 position significantly influences biological activity .

Click Chemistry and Sulfonate Linkers

The sulfonyl fluoride motif in benzo-1,4-dioxane can serve as a connector for assembling -SO₂-linked small molecules with proteins or nucleic acids. This click chemistry approach complements amides and phosphate groups as linkers .

未来方向

属性

IUPAC Name |

3-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c22-18-3-6-19-13-20(18)12-14-4-7-21(8-5-14)27(23,24)15-1-2-16-17(11-15)26-10-9-25-16/h1-3,6,11,13-14H,4-5,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVPTOMTPMXVPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=NC=CC2=O)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2734670.png)

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2734672.png)

![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2734677.png)

![1-(4-methoxybenzyl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea](/img/structure/B2734680.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2734681.png)

![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(methoxyamino)methylene]-4-nitrobenzenecarboxamide](/img/structure/B2734682.png)

![1-Acetamido-4-[(4-fluorosulfonyloxyphenyl)-methylsulfamoyl]benzene](/img/structure/B2734683.png)

![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2734687.png)

![1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2734690.png)